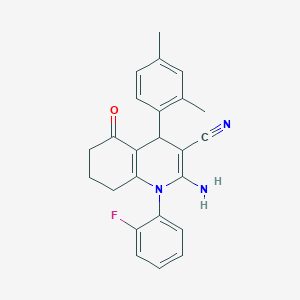![molecular formula C21H23ClN2O2 B11464572 N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B11464572.png)
N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide: is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzoxazole derivative.
Attachment of the Dimethylpropanamide Moiety: The final step involves the acylation of the intermediate compound with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dimethylpropanamide moiety, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways.
Comparison with Similar Compounds
N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide: can be compared with other benzoxazole derivatives such as:
Uniqueness:
- The presence of the dimethylpropanamide moiety and the specific substitution pattern on the benzoxazole ring make this compound unique. This unique structure can result in distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C21H23ClN2O2 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H23ClN2O2/c1-12(2)13-7-9-18-17(10-13)23-19(26-18)14-6-8-15(22)16(11-14)24-20(25)21(3,4)5/h6-12H,1-5H3,(H,24,25) |
InChI Key |
HEMPLIRTOPTDOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(4-chlorobenzoyl)thieno[2,3-B]thiophene-3,4-diamine](/img/structure/B11464492.png)
![12,12-dimethyl-4-phenyl-5-propylsulfanyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11464500.png)
![3-(5-chloro-2-methoxyphenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11464504.png)
![7-(2-methoxyphenyl)-5-phenyl-4-[(1-phenylethyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11464509.png)
![N-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B11464510.png)
![(5-[(4-Fluorophenyl)methyl]-2-methoxyphenyl)boronic acid](/img/structure/B11464513.png)
![N-[1-(Thiophen-2-yl)propylidene]hydroxylamine](/img/structure/B11464514.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide](/img/structure/B11464521.png)
![N-{5-cyano-6-[(4-fluorophenyl)amino]-4-(methoxymethyl)-2-methylpyridin-3-yl}benzamide](/img/structure/B11464530.png)
![5-[(4-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B11464533.png)
![2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl morpholine-4-carbodithioate](/img/structure/B11464539.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11464549.png)
![7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11464559.png)

